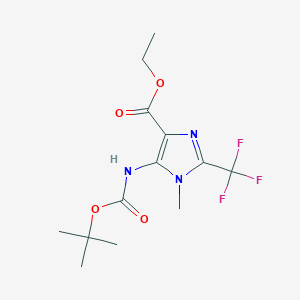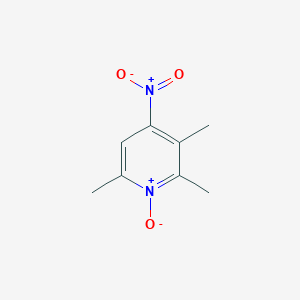
2-Chloro-6-fluoro-7-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluoro-7-methoxyquinazoline is a quinazoline derivative with the molecular formula C9H6ClFN2O. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-7-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with methoxyacetic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-fluoro-7-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The quinazoline ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazoline derivatives with altered oxidation states .
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-7-methoxyquinazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including this compound, have shown promise in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-7-fluoro-6-methoxyquinazoline
- 2-Chloro-6-fluoro-7-hydroxyquinazoline
- 2-Chloro-6-fluoro-7-ethoxyquinazoline
Uniqueness
2-Chloro-6-fluoro-7-methoxyquinazoline is unique due to its specific substitution pattern on the quinazoline ring. The presence of both chlorine and fluorine atoms, along with the methoxy group, imparts distinct chemical and biological properties to the compound. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H6ClFN2O |
|---|---|
Peso molecular |
212.61 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-3-7-5(2-6(8)11)4-12-9(10)13-7/h2-4H,1H3 |
Clave InChI |
YTDLZBDNUNJXJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=NC(=NC2=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)











